![molecular formula C20H12N2O6 B2534830 Helioxanthin 8-1 CAS No. 840529-13-7](/img/structure/B2534830.png)
Helioxanthin 8-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Hepatitis B Virus Activity
Helioxanthin 8-1 has demonstrated significant activity against the Hepatitis B Virus (HBV). It inhibits the replication of HBV by suppressing both HBV RNA and protein expression, as well as DNA replication in both wild-type and drug-resistant virus strains. This compound operates through a unique mechanism, distinct from other anti-HBV compounds, by decreasing the binding of specific transcription factors to HBV promoters, thus diminishing HBV promoter activity and blocking viral gene expression and replication (Ying et al., 2007).
Oral Cancer Treatment
Helioxanthin shows potential as a treatment for oral cancer. It inhibits the proliferation of oral squamous cell carcinoma cells by inducing cell cycle arrest and suppressing key signaling pathways, leading to reduced tumor growth in animal models. This demonstrates its potential as a novel candidate for oral cancer prevention (Lin et al., 2016).
Antiviral Activity Beyond HBV
Helioxanthin analogues exhibit broad-spectrum antiviral activity against several viruses, including hepatitis B, C, herpes simplex virus, Epstein-Barr virus, and cytomegalovirus. Specific analogues have shown potent activity, representing a novel set of antiviral compounds with unique structural features (Yeo et al., 2005).
Inhibiting HBV Gene Expression
Helioxanthin has been found to suppress HBV gene expression and replication in hepatocellular carcinoma cells by selectively modulating the transcriptional machinery of human liver cells. This effect is liver-specific and involves the alteration of DNA-binding activity of nuclear extract to specific HBV promoter elements (Tseng et al., 2008).
Development of New Anti-HBV Agents
Further research on helioxanthin derivatives has led to the identification of compounds with high activity against HBV. These compounds suppress viral surface antigen and DNA expression, as well as viral RNA, by deactivating core promoters. Their unique mode of action makes them potential candidates for anti-HBV combination therapy (Janmanchi et al., 2013).
Propiedades
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPEYYAEFFUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=O)NNC5=O)C=CC6=C4OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.